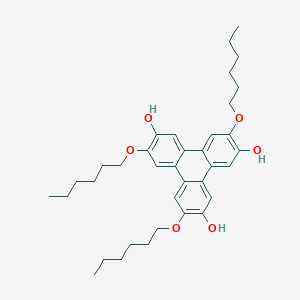
3,7,10-Tris(hexyloxy)triphenylene-2,6,11-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,10-Tris(hexyloxy)triphenylene-2,6,11-triol is a chemical compound belonging to the triphenylene family. Triphenylene derivatives are known for their unique spectroscopic and geometric features, making them valuable in various applications, including liquid crystals, supramolecular chemistry, and functional polymers .
Vorbereitungsmethoden
The synthesis of 3,7,10-Tris(hexyloxy)triphenylene-2,6,11-triol typically involves the anodic treatment of catechol ketals followed by acidic hydrolysis. This electroorganic method is preferred due to its simplicity and the avoidance of toxic and expensive solvents like acetonitrile . The electrolysis is conducted in propylene carbonate, and the key to the method is the low solubility of the anodically trimerized product .
Analyse Chemischer Reaktionen
3,7,10-Tris(hexyloxy)triphenylene-2,6,11-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal salts in high oxidation states, such as molybdenum pentachloride, and electrochemical methods to induce oxidative trimerization . The major products formed from these reactions are typically other triphenylene derivatives with varying functional groups .
Wissenschaftliche Forschungsanwendungen
3,7,10-Tris(hexyloxy)triphenylene-2,6,11-triol has a wide range of scientific research applications. In chemistry, it is used as a building block for discotic liquid crystals and supramolecular structures . In biology and medicine, its unique properties make it a candidate for use in fluorescent labels and functional polymers . Industrially, it is applied in the production of materials with specific optical and electronic properties .
Wirkmechanismus
The mechanism of action of 3,7,10-Tris(hexyloxy)triphenylene-2,6,11-triol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in self-organization processes, forming stable columnar phases in liquid crystalline materials . This self-organization is crucial for its applications in materials science and nanotechnology .
Vergleich Mit ähnlichen Verbindungen
3,7,10-Tris(hexyloxy)triphenylene-2,6,11-triol can be compared to other triphenylene derivatives, such as 2,3,6,7,10,11-hexahydroxytriphenylene and 2,3,6,7,10,11-hexamethoxytriphenylene . While these compounds share a similar core structure, their functional groups and properties differ, making each unique for specific applications. For example, 2,3,6,7,10,11-hexahydroxytriphenylene is known for its use in electrochemical applications, while 2,3,6,7,10,11-hexamethoxytriphenylene is used in the synthesis of functional polymers .
Eigenschaften
CAS-Nummer |
210841-10-4 |
|---|---|
Molekularformel |
C36H48O6 |
Molekulargewicht |
576.8 g/mol |
IUPAC-Name |
3,7,10-trihexoxytriphenylene-2,6,11-triol |
InChI |
InChI=1S/C36H48O6/c1-4-7-10-13-16-40-34-22-28-25(19-31(34)37)26-20-32(38)35(41-17-14-11-8-5-2)23-29(26)30-24-36(33(39)21-27(28)30)42-18-15-12-9-6-3/h19-24,37-39H,4-18H2,1-3H3 |
InChI-Schlüssel |
XNMLVUZNZUEODJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCCCC)OCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
![3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B14247953.png)
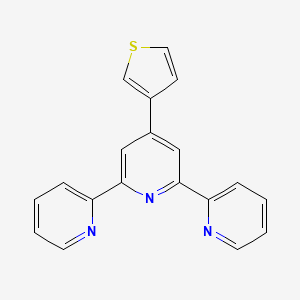
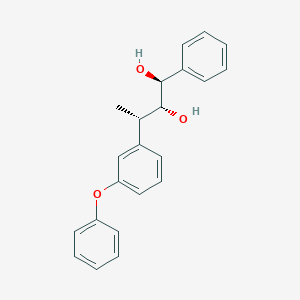

![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
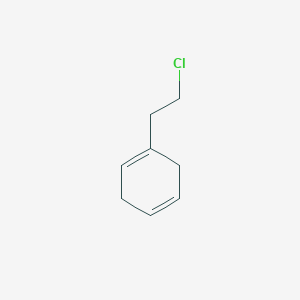
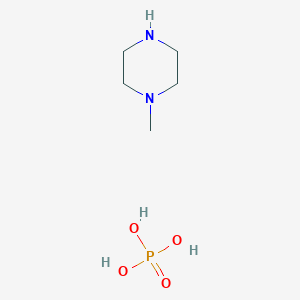
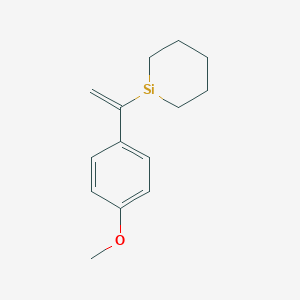
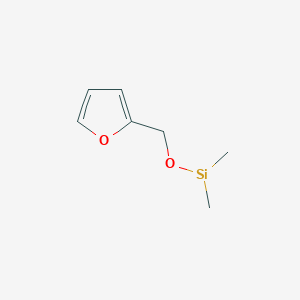
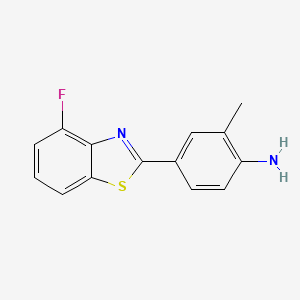
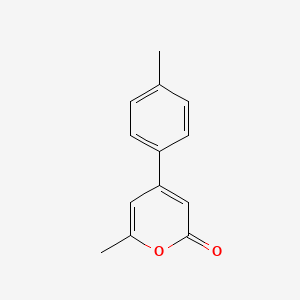
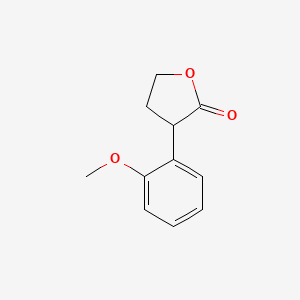
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)
